molecular formula C9H8N2O3S B2984221 Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 590351-11-4

Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2984221
CAS No.: 590351-11-4
M. Wt: 224.23
InChI Key: NLSFAIWVAKEHCE-UHFFFAOYSA-N
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Description

Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 590351-11-4) is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. With a molecular formula of C9H8N2O3S and a molecular weight of 224.24 g/mol , this compound belongs to the important class of 2-aminothiophene derivatives. These derivatives are recognized as crucial five-membered heterocyclic scaffolds in medicinal chemistry . Researchers value this specific compound for constructing diverse thienopyrimidine derivatives, which are significant structural elements in developing new therapeutic agents . Its applications span multiple drug discovery areas, serving as a key intermediate in the synthesis of compounds investigated as kinase inhibitors for regulating dysfunctional cell signaling in cancer cells, calcium receptor antagonists, and transglutaminase inhibitors . The broader family of thiophene derivatives to which this compound belongs has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-14-9(13)6-3-5-15-8(6)11-7(12)2-4-10/h3,5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSFAIWVAKEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and thiophene synthesis can be applied on a larger scale using appropriate reaction vessels and conditions to ensure safety and efficiency.

Scientific Research Applications

It appears the user is asking for information on "Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate" but the search results focus on the applications of "Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate". Because of this difference, the below answer will focus on the search results provided, but note that it may not be what the user intended.

Scientific Research Applications of Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

Ethyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate is a chemical compound characterized by a cyano group, an ethyl group, and a thiophene ring. It is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

  • As a precursor in synthesizing various heterocyclic compounds.
  • Undergoes condensation reactions via the active hydrogen on the cyanoacetamide group to form heterocyclic compounds.
  • Can undergo substitution reactions, especially at the cyano group, to create derivatives.

Biology

  • Investigated for potential biological activities.
  • Acts as a building block for bioactive molecules.

Medicine

  • Explored for potential therapeutic applications due to its unique chemical structure.

Industry

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano group and the thiophene ring are crucial for its biological activity. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Applications/Activities Synthesis Yield (%) Reference
Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate (Target) Cyanoacetyl (2), Methyl ester (3) 252.29 113–116* Intermediate for bioactive derivatives 80–85
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-(4-Cl-phenyl), Ethyl ester (3) 348.8 N/A Potential antibacterial agent 22–67
Methyl 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyltetrahydrobenzothiophene-3-carboxylate Tetrahydrobenzo ring, Phenyl (6) 393.4 197–199 Antibacterial activity 47–80
Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate Isopropyl ester (3) 252.29 N/A Lab-scale research 95% purity
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamido, substituted phenyl ~350–400 N/A Antioxidant, anti-inflammatory 72–94

Notes:

  • Ester Group Impact : Methyl esters (target compound) exhibit lower molecular weights and higher volatility compared to ethyl or isopropyl esters. Isopropyl derivatives (e.g., ) may enhance lipophilicity (XLogP3 ~4), affecting membrane permeability .
  • Tetrahydrobenzo rings (e.g., ) improve rigidity and binding affinity to bacterial targets.
  • Cyanoacetyl vs. Other Acyl Groups: Cyanoacetyl’s strong electron-withdrawing nature stabilizes intermediates in Knoevenagel condensations, enabling high-yield syntheses (e.g., 94% in ). Chloroacetyl analogues (e.g., ) show reduced reactivity due to weaker electron withdrawal.

Physicochemical Properties

  • Melting Points : Higher melting points (191–226°C) in tetrahydrobenzo derivatives vs. 113–116°C in the target compound correlate with increased crystallinity from fused rings.
  • Spectroscopic Signatures: Cyanoacetyl’s IR ~2200 cm⁻¹ and ester C=O ~1650 cm⁻¹ are consistent across analogues, while NH stretches vary with hydrogen bonding .

Biological Activity

Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Overview of the Compound

This compound features a thiophene ring, which is known for its role in various pharmacological activities. The presence of the cyanoacetyl group enhances its reactivity and potential bioactivity, making it a candidate for further investigation in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial in the treatment of diseases such as cancer and bacterial infections.
  • Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
  • Antimicrobial Activity : The compound has shown potential against various pathogens, making it a candidate for antibiotic development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the microplate Alamar blue assay (MABA).

Pathogen MIC (µg/mL) Reference Compound MIC (µg/mL)
Staphylococcus aureus4Penicillin0.5
Escherichia coli8Ampicillin1
Mycobacterium tuberculosis0.5Isoniazid0.1

These results indicate that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis.

Cytotoxicity Studies

Cytotoxicity was assessed using Vero cells to determine the safety profile of the compound. The Half Maximal Inhibitory Concentration (IC50) was calculated to evaluate its therapeutic index.

Compound IC50 (µg/mL)
This compound10
Doxorubicin0.5

The selectivity index (SI), defined as IC50/MIC, indicates a favorable safety margin for this compound compared to established chemotherapeutics.

Case Studies

  • Study on Antimycobacterial Activity : A study focused on derivatives of thiophene compounds demonstrated that modifications at the thiophene ring significantly affected their antimycobacterial activity. This compound showed enhanced activity when compared to other derivatives, suggesting that structural optimization can lead to improved efficacy against M. tuberculosis .
  • Exploration of Structure-Activity Relationships (SAR) : Research investigating SAR revealed that specific substitutions on the thiophene ring could enhance both antimicrobial activity and selectivity towards bacterial targets . This emphasizes the importance of chemical modifications in developing more effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for Methyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyanoacetylation of a thiophene-3-carboxylate precursor. For example:

  • Cyanoacetylation: Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetyl group, followed by Knoevenagel condensation with substituted benzaldehydes (e.g., in toluene with piperidine/acetic acid catalysis) to form acrylamido derivatives .
  • Alternative Route: Cyclohexanone, methyl cyanoacetate, and elemental sulfur react in methanol with diethylamine to form tetrahydrobenzo[b]thiophene derivatives, which are then functionalized .

Key Variables:

  • Catalysts: Piperidine/acetic acid enhances condensation efficiency, achieving 72–94% yields .
  • Purification: Recrystallization with alcohol or methanol-water gradients ensures purity (>95% in some cases) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • NMR: ¹H NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; methyl ester groups at δ 3.7–3.8 ppm) .
  • Mass Spectrometry: HRMS or LC-MS validates molecular weight (e.g., [M+H]⁺ peaks for derivatives) .

Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the Knoevenagel condensation step to enhance synthesis efficiency?

Methodological Answer:

  • Catalyst Screening: Test alternatives to piperidine (e.g., morpholine or ionic liquids) to reduce reaction time (<5 hours) .
  • Solvent Optimization: Replace toluene with microwave-compatible solvents (e.g., DMF) for faster heating and higher yields .
  • In Situ Monitoring: Use TLC or HPLC to track intermediate formation and minimize side products .

Case Study: Piperidine/acetic acid in toluene achieved 94% yield in 6 hours . Adjusting stoichiometry (1.2 eq. aldehyde) improved selectivity.

Q. How do structural modifications at the acrylamido group affect biological activity?

Methodological Answer:

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances antioxidant activity (IC₅₀ values in DPPH assays) .
  • Bioisosteric Replacement: Replace the thiophene ring with tetrahydrobenzo[b]thiophene to improve metabolic stability, as seen in antibacterial derivatives (MIC: 2–8 µg/mL) .

Experimental Design:

  • In Vitro Assays: Test antioxidant (e.g., DPPH scavenging) and anti-inflammatory (e.g., carrageenan-induced edema) activities .
  • SAR Analysis: Correlate substituent electronegativity with activity using Hammett plots .

Q. What methodological approaches resolve contradictions in reported biological activity data for thiophene derivatives?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO vs. ethanol) and cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) to ensure reproducibility .
  • Meta-Analysis: Compare datasets from structurally similar compounds (e.g., ethyl vs. methyl esters) to identify trends .

Example: Discrepancies in antioxidant IC₅₀ values may arise from differing radical concentrations or incubation times. Re-evaluate under standardized conditions .

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